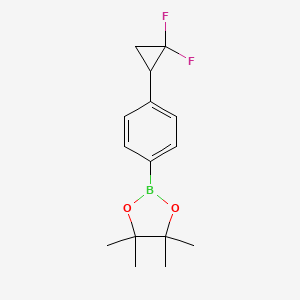

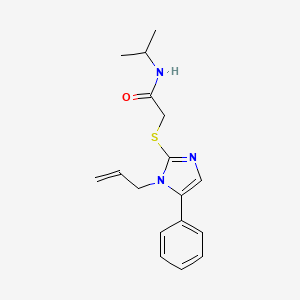

![molecular formula C16H9ClN2OS3 B2529839 3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 392249-02-4](/img/structure/B2529839.png)

3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide, is a derivative of benzo[b]thiophene, which is a scaffold known for its significance in medicinal chemistry due to a wide spectrum of pharmacological properties . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzo[b]thiophene derivatives can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with various nucleophiles. For example, one study describes the synthesis of a related compound, 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, by reacting 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . Another study reports the synthesis of various benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, and pyrazoles, starting from the same chlorinated precursor . These methods could potentially be adapted to synthesize the compound by choosing appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, NMR, and mass spectroscopy . For instance, the crystallographic study of a related compound revealed that it crystallizes in the monoclinic system with specific cell parameters and space group . The stability of the structure is attributed to various intermolecular interactions, including hydrogen bonds and π-π interactions. These findings suggest that the compound of interest may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a range of chemical reactions. For example, the substitution of the chloro atom in certain benzo[b]thiophene carboxamides with different nucleophiles can lead to the formation of new compounds . The reactivity of the chloro group and the presence of other functional groups in the molecule can influence the types of reactions it can participate in, which could include nucleophilic substitutions, condensations, and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are closely related to their molecular structure. The presence of halogens, amide groups, and heterocycles within the molecule can affect properties such as solubility, melting point, and reactivity . Additionally, the antimicrobial activity of some derivatives has been reported, indicating that the compound of interest may also possess biological activities . The detailed spectroscopic data provided in the studies can be used to infer the properties of the compound .

Applications De Recherche Scientifique

Thiophene Analogues and Carcinogenicity Evaluation

Thiophene analogues of certain carcinogens have been synthesized and evaluated for potential carcinogenicity through in vitro assays. These compounds, including various thiophene derivatives, were tested using the Salmonella reverse-mutation assay and cell-transformation assay to assess their carcinogenic potential. Despite showing activity profiles consistent with known chemistry, their in vivo carcinogenic potential remains uncertain. This highlights the importance of both in vitro predictions and the need for in vivo evaluations to fully understand the potential health risks associated with these compounds (Ashby et al., 1978).

Thiophene Structure-Activity Relationships

The structure-activity relationships of thiophene derivatives have been extensively reviewed, focusing on their therapeutic properties across various biological test systems. This work underscores the complexity of predicting activity patterns for thiophene derivatives, as neither the exchange of thiophenyl moieties nor the replacement of the thiophene ring consistently enhanced molecular structures' superiority. This comprehensive review indicates the nuanced and unpredictable nature of thiophene derivatives' biological activities, pointing to the need for detailed investigations into each compound's specific effects (Drehsen & Engel, 1983).

Biodegradation of Condensed Thiophenes

Research on the occurrence, toxicity, and biodegradation of condensed thiophenes, such as dibenzothiophene and its derivatives, in petroleum and fossil fuel products, reveals significant insights into environmental impacts. These studies have identified various metabolites resulting from the biodegradation process, shedding light on the fate of these compounds in petroleum-contaminated environments. This knowledge is crucial for developing strategies to mitigate the environmental presence of these organosulfur compounds, potentially reducing their ecological footprint (Kropp & Fedorak, 1998).

Synthetic and Structural Properties of Thiazolidinones

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the diverse potential applications of thiophene derivatives. By exploring different reaction conditions and employing high-resolution spectroscopic analysis, researchers have gained insights into the conformation and chemical behavior of these compounds. This work not only contributes to the fundamental understanding of thiazolidinones but also opens up avenues for developing new materials with specific chemical properties (Issac & Tierney, 1996).

Mécanisme D'action

Target of Action

They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Compounds containing thiazole rings are known to interact with their targets through a variety of mechanisms . For instance, some thiazole-containing compounds can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Compounds containing thiophene and thiazole moieties are known to impact a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Compounds containing thiophene and thiazole structures have been reported to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Propriétés

IUPAC Name |

3-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS3/c17-13-9-4-1-2-5-11(9)23-14(13)15(20)19-16-18-10(8-22-16)12-6-3-7-21-12/h1-8H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUIYKROUKEWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

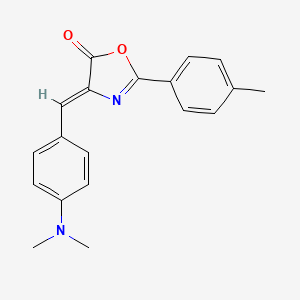

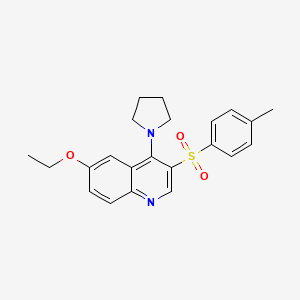

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

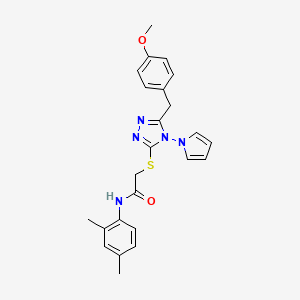

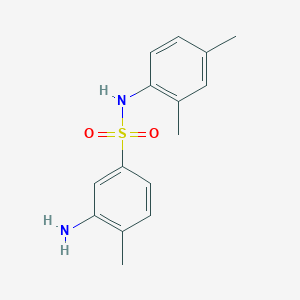

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

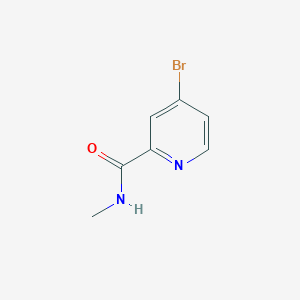

![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)

![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)